molecular formula C20H22N4O2 B2476490 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea CAS No. 899984-33-9

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea

Cat. No.: B2476490
CAS No.: 899984-33-9
M. Wt: 350.422
InChI Key: MGLDOIJWHAEFQZ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzyl group, and a tert-butyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The tert-butyl urea group can be introduced by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the urea moiety.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Benzyl Urea Derivatives: Compounds with a benzyl group and urea moiety.

Uniqueness

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-20(2,3)23-18(25)22-17-15-11-7-8-12-16(15)21-19(26)24(17)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGQWWFBEGLXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C2C=CC=CC2=NC(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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